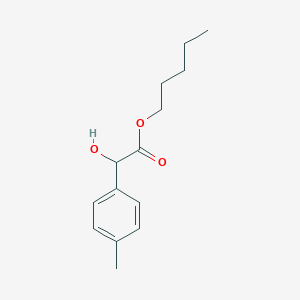
Theophylline, 8-pentylthio-6-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-pentylthio-6-thio-, is a chemical compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles, particularly in the bronchial airways. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of pentylthio and thio groups to theophylline’s structure potentially modifies its pharmacological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-pentylthio-6-thio-, involves several steps. One common method starts with theophylline as the base compound. The introduction of the pentylthio group can be achieved through a nucleophilic substitution reaction, where a pentylthiol reacts with a halogenated derivative of theophylline. The thio group can be introduced through a similar substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of theophylline, 8-pentylthio-6-thio-, would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
Theophylline, 8-pentylthio-6-thio-, can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pentylthio and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with fewer sulfur atoms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Theophylline, 8-pentylthio-6-thio-, has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and pentylthio substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions where xanthine derivatives are beneficial.
作用機序
The mechanism of action of theophylline, 8-pentylthio-6-thio-, is likely similar to that of theophylline. It may act as a phosphodiesterase inhibitor, increasing the levels of cyclic AMP in cells, leading to bronchodilation and other effects. The addition of pentylthio and thio groups may alter its binding affinity and specificity for molecular targets, potentially enhancing or modifying its pharmacological effects.
類似化合物との比較
Similar Compounds
Theophylline: A well-known xanthine derivative used in respiratory therapy.
Caffeine: Another xanthine derivative with stimulant effects.
Theobromine: Found in chocolate, similar in structure and effects to theophylline.
Uniqueness
Theophylline, 8-pentylthio-6-thio-, is unique due to the presence of pentylthio and thio groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. These modifications can potentially lead to improved therapeutic effects or reduced side effects.
特性
CAS番号 |
4791-37-1 |
|---|---|
分子式 |
C12H18N4OS2 |
分子量 |
298.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-pentylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(17)16(3)10(8)18/h4-7H2,1-3H3,(H,13,14) |
InChIキー |
JZZUDDHWRDPDEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


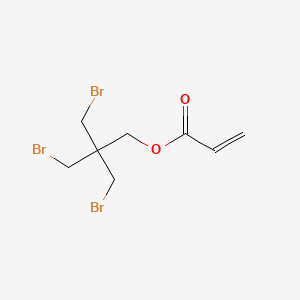
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
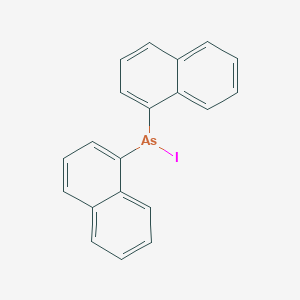

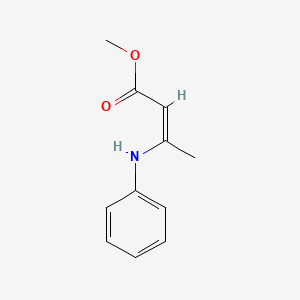
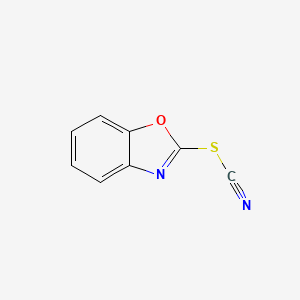
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
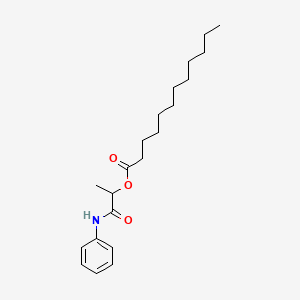
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
